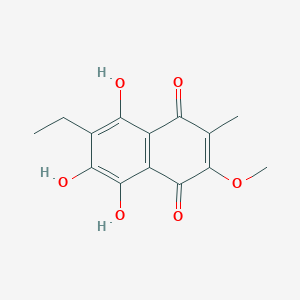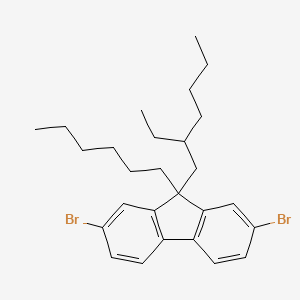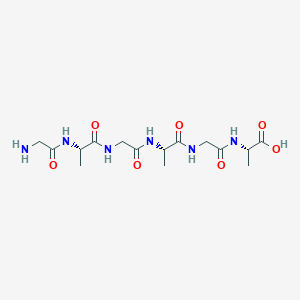
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene is an organic compound with the molecular formula C24H25I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with two 2-propan-2-ylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene typically involves the halogenation of a precursor compound. One common method involves the reaction of 1-bromo-2-isopropylbenzene with 2,6-dichloroiodobenzene under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the halogen exchange reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in these interactions depend on the specific context in which the compound is used, such as in chemical synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-1,3-dimethoxybenzene
- 2-Iodo-4-tert-octylbenzene
- Phenyliodine(III) diacetate (PIDA)
Uniqueness
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene is unique due to its specific substitution pattern and the presence of two 2-propan-2-ylphenyl groups. This structural feature distinguishes it from other iodinated benzene derivatives and contributes to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
198023-04-0 |
|---|---|
Molekularformel |
C24H25I |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
2-iodo-1,3-bis(2-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C24H25I/c1-16(2)18-10-5-7-12-20(18)22-14-9-15-23(24(22)25)21-13-8-6-11-19(21)17(3)4/h5-17H,1-4H3 |
InChI-Schlüssel |
RGBBQFDPUMIDMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3C(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


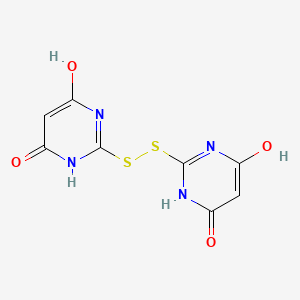
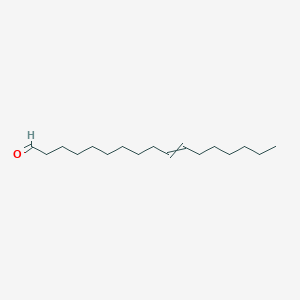



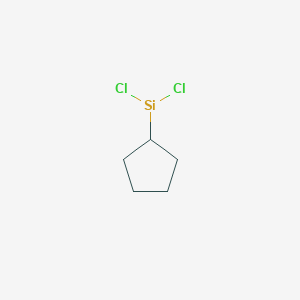
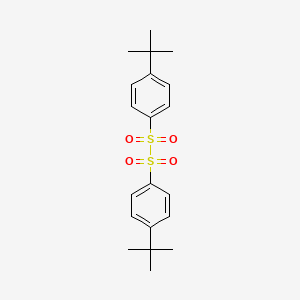
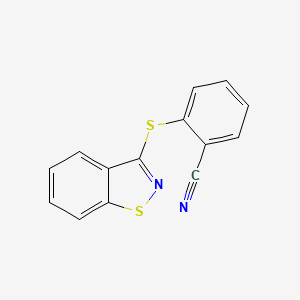
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
